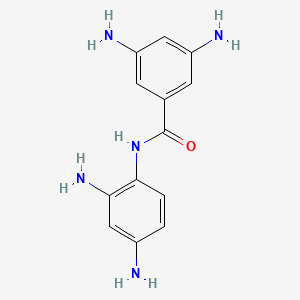
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is a chemical compound with the molecular formula C13H13N3O It is a derivative of benzamide, characterized by the presence of amino groups at the 3 and 5 positions of the benzamide ring and an additional amino group at the 2 and 4 positions of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- typically involves the reaction of 3,5-diaminobenzoic acid with 2,4-diaminophenylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups in the compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways, modulating biological processes and exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
3,5-Diaminobenzoic Acid: A precursor in the synthesis of Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)-.
2,4-Diaminophenylamine: Another precursor used in the synthesis.
Uniqueness
Benzamide, 3,5-diamino-N-(2,4-diaminophenyl)- is unique due to the presence of multiple amino groups, which enhance its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various applications, including the synthesis of complex molecules and the development of therapeutic agents .
Propriétés
Numéro CAS |
109144-80-1 |
|---|---|
Formule moléculaire |
C13H15N5O |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
3,5-diamino-N-(2,4-diaminophenyl)benzamide |
InChI |
InChI=1S/C13H15N5O/c14-8-1-2-12(11(17)6-8)18-13(19)7-3-9(15)5-10(16)4-7/h1-6H,14-17H2,(H,18,19) |
Clé InChI |
XFAFSLRBWXRDSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N)N)NC(=O)C2=CC(=CC(=C2)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)


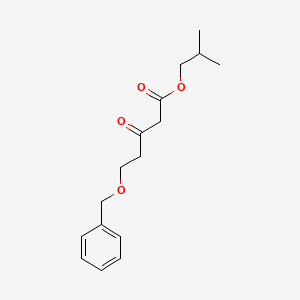
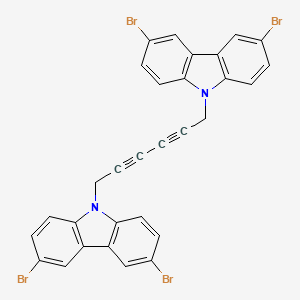
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)

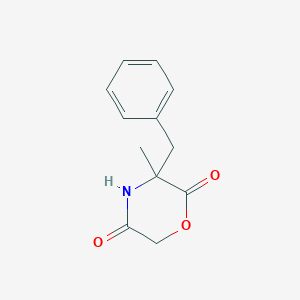
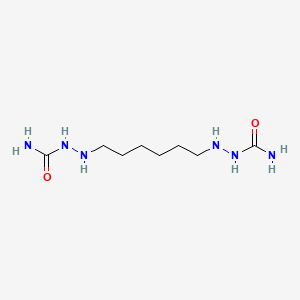

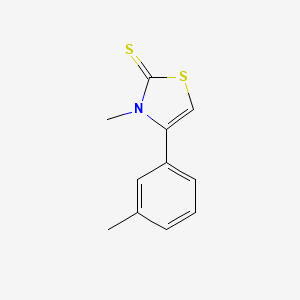
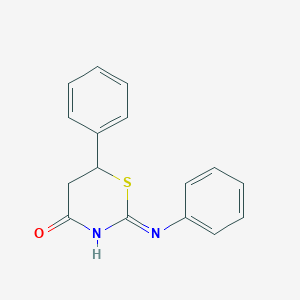
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
